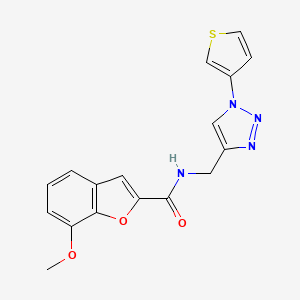

7-methoxy-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 7-methoxy-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzofuran-2-carboxamide belongs to a class of organic molecules characterized by the presence of a benzofuran moiety, a methoxy group, and a triazole ring attached to a thiophene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzofuran-2-carboxamide typically involves multi-step procedures:

Formation of Benzofuran Core: : The initial step often includes the construction of the benzofuran core via cyclization reactions, typically using starting materials such as 2-hydroxybenzaldehyde.

Methoxy Group Introduction: : The methoxy group is then introduced, often through methylation reactions using reagents like methyl iodide in the presence of a base.

Triazole Ring Formation: : The 1,2,3-triazole ring is formed via azide-alkyne cycloaddition, commonly referred to as the "click" reaction, utilizing copper catalysts.

Final Coupling: : The thiophene moiety is then coupled to the triazole ring, and the final amide bond formation occurs through standard peptide coupling reagents such as EDCI or DCC, resulting in the target compound.

Industrial Production Methods

On an industrial scale, the synthesis might employ more efficient catalytic systems, continuous flow reactors for better yield, and cost-effective processes. Industrial-scale production would also focus on optimizing reaction conditions to minimize by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzofuran-2-carboxamide: can undergo several types of reactions:

Oxidation and Reduction: : The benzofuran and thiophene rings can participate in oxidative and reductive transformations under appropriate conditions.

Substitution Reactions: : The compound can undergo nucleophilic or electrophilic substitution, particularly at the thiophene and benzofuran moieties.

Cycloaddition: : The triazole ring can engage in cycloaddition reactions, facilitating the synthesis of more complex structures.

Common Reagents and Conditions

Oxidation: : Utilizing reagents like potassium permanganate or m-chloroperbenzoic acid (mCPBA).

Reduction: : Employing hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LAH).

Substitution: : Using reagents such as halogens for electrophilic substitutions or Grignard reagents for nucleophilic substitutions.

Major Products

Products formed from these reactions often involve the modification of the core structure, leading to derivatives with potentially enhanced or novel properties.

Scientific Research Applications

Chemistry

In organic chemistry, this compound serves as an intermediate for the synthesis of more complex molecules. Its triazole moiety is particularly useful in "click chemistry" for rapid and reliable synthesis of bioactive compounds.

Biology

In biological research, derivatives of this compound may be explored for their binding affinities to various proteins or enzymes, contributing to drug discovery and development.

Medicine

Industry

In industrial applications, the compound may be used in the development of advanced materials, including organic semiconductors or polymers with unique electronic properties.

Mechanism of Action

Molecular Targets and Pathways

The specific mechanism by which 7-methoxy-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzofuran-2-carboxamide exerts its effects depends on its interaction with molecular targets:

Enzyme Inhibition: : It may inhibit particular enzymes involved in disease pathways.

Receptor Modulation: : It could modulate receptors, affecting signal transduction and cellular responses.

Pathways Involved

The pathways involved often pertain to critical biological processes like cell proliferation, apoptosis, or immune response modulation.

Comparison with Similar Compounds

Unique Characteristics

The presence of both a benzofuran and a triazole ring in 7-methoxy-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzofuran-2-carboxamide is relatively unique, providing a distinct chemical profile compared to similar compounds.

List of Similar Compounds

2-Benzofuran-1H-1,2,3-triazole derivatives

Thiophene-1H-1,2,3-triazole conjugates

Methoxybenzofuran analogs

These compounds share structural similarities but might differ in specific substituent groups, leading to variations in their chemical behavior and applications.

Hope that helps! Feel free to ask for any clarifications or additional information on this topic.

Biological Activity

The compound 7-methoxy-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzofuran-2-carboxamide is a novel synthetic derivative that combines a benzofuran moiety with a triazole ring, which has shown promising biological activities. This article explores its biological activity, particularly focusing on its antifungal and anticancer properties, supported by various studies and data.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Antifungal Activity

Recent studies have investigated the antifungal potential of benzofuran-triazole hybrids, including the compound . A study highlighted that these compounds exhibited significant antifungal activity against various fungal strains, specifically targeting white and brown rot fungi. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as low as 6.25 µg/mL against Fusarium oxysporum and Aspergillus sclerotiorum .

| Compound | MIC (µg/mL) | Fungal Strains |

|---|---|---|

| This compound | 6.25 | K. pneumoniae, P. aeruginosa |

| Benzofuran-triazole hybrid | 12.5 | F. oxysporum |

| Control (standard antifungal) | 15 | Various strains |

Anticancer Activity

The cytotoxic effects of the compound have been evaluated against several human cancer cell lines. Notably, studies have shown that benzofuran derivatives exhibit selective cytotoxicity towards different cancer types. For instance, compounds similar to the one discussed demonstrated IC50 values ranging from 0.62 µM to 1.60 µM against HL-60 (human promyelocytic leukemia) and A549 (human lung carcinoma) cell lines .

Case Study: Cytotoxicity Evaluation

In a study conducted by Liang et al., a series of benzofuran-triazole hybrids were synthesized and tested for their anticancer properties. The results indicated that the presence of specific substituents on the triazole ring significantly enhanced cytotoxic activity:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HL-60 | 0.62 |

| Compound B | A549 | 1.60 |

| Compound C | MCF-7 (breast cancer) | 5.00 |

The biological activity of the compound may be attributed to its ability to interfere with cellular processes in target organisms or cells. The triazole ring is known for its role in inhibiting fungal cytochrome P450 enzymes, thereby disrupting ergosterol biosynthesis in fungi . Additionally, the compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of apoptotic proteins .

Properties

IUPAC Name |

7-methoxy-N-[(1-thiophen-3-yltriazol-4-yl)methyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O3S/c1-23-14-4-2-3-11-7-15(24-16(11)14)17(22)18-8-12-9-21(20-19-12)13-5-6-25-10-13/h2-7,9-10H,8H2,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVMZIPYHBCBDSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=CN(N=N3)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.